molecular formula C8H14N2O B1626155 1,7-Diazaspiro[4.5]decan-6-one CAS No. 92608-25-8

1,7-Diazaspiro[4.5]decan-6-one

Cat. No.: B1626155
CAS No.: 92608-25-8
M. Wt: 154.21 g/mol
InChI Key: IGNANRMPQBBION-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.5]decan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.5]decan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with lactam-forming agents. For instance, the reaction of N-benzylpiperidone with suitable reagents can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule .

Scientific Research Applications

1,7-Diazaspiro[4.5]decan-6-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diazaspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

1,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-1-5-9-7)4-2-6-10-8/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNANRMPQBBION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525836
Record name 1,7-Diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92608-25-8
Record name 1,7-Diazaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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